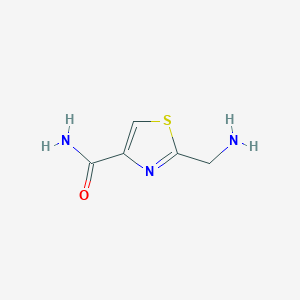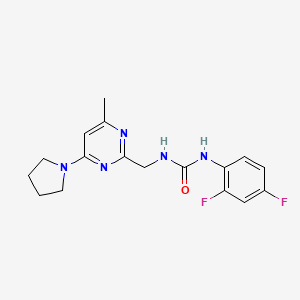
1-(2,4-Difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H19F2N5O and its molecular weight is 347.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Dimerization and Supramolecular Assembly
Research has demonstrated that ureidopyrimidinones, which share structural similarities with the compound , exhibit strong dimerization capabilities via quadruple hydrogen bonding. This property is crucial for developing supramolecular assemblies, where the formation of complex structures through non-covalent interactions is a key functional principle (Beijer et al., 1998). Such structures have potential applications in nanotechnology, materials science, and molecular electronics.
Synthesis of Pyrimidinones and Cyclocondensation Reactions
The synthesis of pyrimidinones through cyclocondensation reactions represents another significant area of application. Compounds structurally related to "1-(2,4-Difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea" have been synthesized, illustrating the versatility of these chemical frameworks in creating novel molecules with potential pharmacological applications (Bonacorso et al., 2003). These synthetic routes open pathways to new drugs and materials with tailored properties.
Structural Analysis and Drug Design
The structural analysis of compounds like "this compound" provides insights into their molecular conformations and interactions. For instance, a study on the synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound showed the importance of such analyses in understanding the compound's stability and reactivity (Sun et al., 2022). This knowledge is crucial for the rational design of drugs and materials.
Nonlinear Optical Properties
The exploration of electronic, optical, and nonlinear optical properties of related compounds highlights their potential in optoelectronic applications. For example, the study of a chalcone derivative demonstrated significant electro-optic properties, suggesting applications in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018). This area of research is vital for developing new materials for lasers, telecommunications, and information processing.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c1-11-8-16(24-6-2-3-7-24)23-15(21-11)10-20-17(25)22-14-5-4-12(18)9-13(14)19/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXJNOUEEVGIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=C(C=C(C=C2)F)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)

![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)
![6-(4-chlorophenyl)-2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2490580.png)
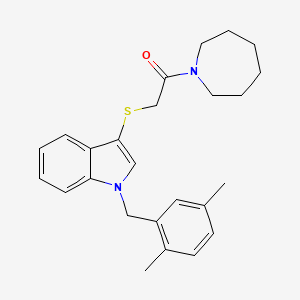
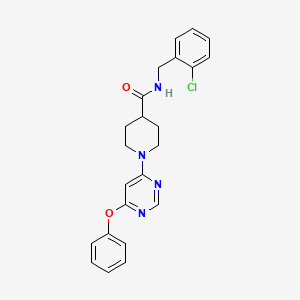
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)

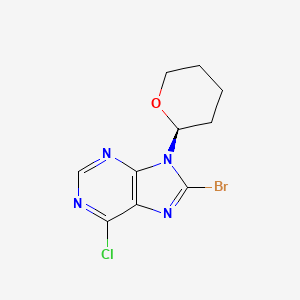
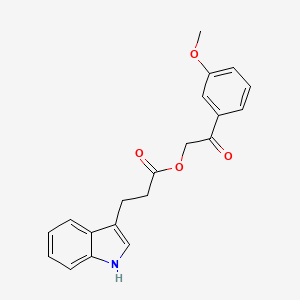
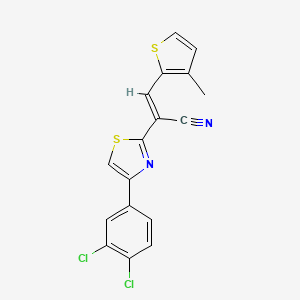
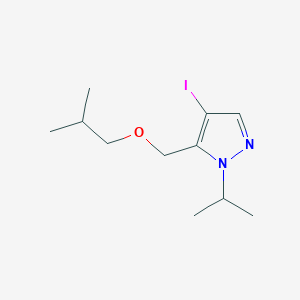
![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)
